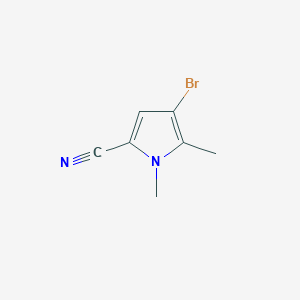

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJTYVWCWBUADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572357 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142057-56-5 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142057-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the pyrrole derivative, 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Properties and Data

This compound is a halogenated and substituted pyrrole derivative. The presence of the bromine atom and the nitrile group on the pyrrole ring suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142057-56-5 | [1] |

| Molecular Formula | C₇H₇BrN₂ | [1][2] |

| Molecular Weight | 199.051 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Purity | ≥98% | [2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| Mass Spectrometry | Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase: [M+H]⁺: 128.9, [M+Na]⁺: 144.6, [M-H]⁻: 133.0, [M+NH₄]⁺: 150.4, [M+K]⁺: 133.7, [M+H-H₂O]⁺: 122.1, [M+HCOO]⁻: 149.8, [M+CH₃COO]⁻: 195.0, [M+Na-2H]⁻: 134.9, [M]⁺: 142.0, [M]⁻: 142.0.[3] |

| ¹H NMR | Prediction tools can estimate the chemical shifts of the protons on the pyrrole ring and the methyl groups. |

| ¹³C NMR | Prediction tools can estimate the chemical shifts of the carbons in the pyrrole ring, the nitrile group, and the methyl groups. |

| Infrared (IR) | Characteristic peaks for C≡N (nitrile) stretching, C-Br stretching, and C-N and C-C stretching within the pyrrole ring are expected. |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established methods for the synthesis of substituted pyrroles, a plausible synthetic route can be proposed. The general strategies involve either the construction of the substituted pyrrole ring followed by bromination, or the introduction of the nitrile group to a pre-brominated pyrrole scaffold.

Proposed Synthetic Pathway: Bromination of a Pyrrole Precursor

A likely synthetic approach involves the bromination of a 1,5-dimethyl-1H-pyrrole-2-carbonitrile precursor.

Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

-

Synthesis of the Precursor: The synthesis of the starting material, 1,5-dimethyl-1H-pyrrole-2-carbonitrile, would likely follow established methods for pyrrole synthesis, such as the Paal-Knorr synthesis, followed by cyanation.

-

Bromination Reaction: To a solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile in a suitable solvent (e.g., carbon tetrachloride or chloroform), N-bromosuccinimide (NBS) would be added portion-wise at room temperature. The reaction would be monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Extraction: Upon completion, the reaction mixture would be washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. The organic layer would be separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the broader class of brominated pyrrole compounds, many of which are derived from marine organisms, has been shown to exhibit a range of significant biological activities, including antimicrobial, antiviral, and anticancer properties.

Potential Cytotoxicity and Mechanism of Action

Bromopyrrole compounds have been reported to possess in vitro antineoplastic activity. For instance, some bromopyrrole derivatives isolated from marine sponges have been shown to inhibit the proliferation of various human cancer cells. The proposed mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Hypothesized Signaling Pathway for Cytotoxicity:

References

An In-depth Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. While this compound is commercially available as a chemical intermediate, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity are not extensively documented in peer-reviewed literature. This guide consolidates the available chemical data and presents generalized experimental protocols and workflows relevant to its characterization and potential applications in research and drug development.

Molecular Structure and Properties

This compound is a substituted pyrrole, a class of heterocyclic aromatic organic compounds. The pyrrole ring is a fundamental structural motif in numerous biologically active molecules, including natural products and synthetic drugs. The presence of a bromine atom, a nitrile group, and two methyl groups on the pyrrole core suggests its potential as a versatile building block in medicinal chemistry and materials science.

The key structural and chemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂ | [1][2] |

| Molecular Weight | 199.051 g/mol | [1] |

| CAS Number | 142057-56-5 | [1] |

| Appearance | Solid | [1] |

| SMILES | CC1=C(C=C(N1C)C#N)Br | [2] |

| InChI Key | ALJTYVWCWBUADZ-UHFFFAOYSA-N | [1][2] |

| Predicted XlogP | 1.8 | [2] |

| Monoisotopic Mass | 197.97926 Da | [2] |

Hypothetical Synthesis and Characterization Workflow

Given the absence of specific literature on the synthesis and characterization of this compound, a general workflow for its preparation and analysis is proposed. This workflow is based on standard organic chemistry techniques for the synthesis and characterization of novel compounds.

Experimental Protocols (Generalized)

The following sections outline generalized experimental protocols that would be suitable for the synthesis and characterization of this compound. These are based on standard laboratory practices for similar compounds.

Synthesis

A plausible synthetic route to this compound could involve the bromination of a suitable 1,5-dimethyl-1H-pyrrole-2-carbonitrile precursor. The Paal-Knorr pyrrole synthesis is a common method for preparing substituted pyrroles.

General Procedure for Paal-Knorr Synthesis followed by Bromination:

-

Synthesis of the Pyrrole Precursor: A 1,4-dicarbonyl compound would be reacted with methylamine to form the 1,5-dimethylpyrrole ring. Subsequent introduction of the nitrile group at the 2-position could be achieved through various cyanation methods.

-

Bromination: The 1,5-dimethyl-1H-pyrrole-2-carbonitrile precursor would be dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). A brominating agent, such as N-bromosuccinimide (NBS) or bromine, would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture would be quenched (e.g., with a solution of sodium thiosulfate if bromine was used), and the organic layer would be separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product would be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum would be expected to show signals corresponding to the two methyl groups and the pyrrole ring proton. The chemical shifts, splitting patterns, and integration of these signals would confirm the proton environment in the molecule.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to identify all unique carbon atoms in the molecule, including the carbons of the pyrrole ring, the methyl groups, and the nitrile group.

Mass Spectrometry (MS):

-

A high-resolution mass spectrum (HRMS) would be obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) to confirm the elemental composition and molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy:

-

An IR spectrum would be recorded to identify the functional groups present in the molecule. A characteristic sharp absorption band around 2220-2260 cm⁻¹ would be expected for the nitrile (C≡N) stretching vibration.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrrole scaffold is present in many compounds with diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The presence of a bromine atom can enhance lipophilicity and potentially improve membrane permeability, while the nitrile group can participate in hydrogen bonding or act as a metabolic handle.

Further research would be required to investigate the biological effects of this specific compound. A logical first step would be to screen it against a panel of biological targets, such as kinases, proteases, or receptors, or in cell-based assays to identify any potential therapeutic applications.

Conclusion

This compound is a readily available chemical building block with potential for use in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Although specific experimental data for this compound are scarce in the public domain, this guide provides a framework for its synthesis, characterization, and potential exploration of its biological activities based on established chemical principles and general laboratory protocols. Researchers and scientists are encouraged to use this guide as a starting point for their investigations into this and related substituted pyrrole compounds.

References

Spectroscopic and Synthetic Profile of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel compound 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (C₇H₇BrN₂). Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway, presents predicted mass spectrometry data, and details standardized experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel pyrrole derivatives for applications in medicinal chemistry and materials science.

Introduction

Pyrrole and its derivatives are a class of heterocyclic compounds of significant interest in the field of drug development and materials science due to their diverse biological activities and unique electronic properties. The targeted compound, this compound, is a polysubstituted pyrrole with potential for further functionalization, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed protocol for its potential synthesis and subsequent spectroscopic characterization.

Proposed Synthesis

Proposed Synthetic Pathway: Modified Knorr Pyrrole Synthesis

A potential approach involves the condensation of an α-amino ketone with a β-ketoester, followed by bromination and cyanation.

Step 1: Synthesis of the Pyrrole Ring

The initial step would be the synthesis of a 1,5-dimethyl-1H-pyrrole-2-carboxylate ester via a Knorr-type condensation. This would involve the reaction of an appropriate α-amino ketone with a β-ketoester in the presence of a catalyst, such as zinc and acetic acid.[3]

Step 2: Bromination

The resulting pyrrole ester can be selectively brominated at the 4-position using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like tetrahydrofuran (THF).

Step 3: Conversion to Carbonitrile

The ester group at the 2-position can then be converted to a carbonitrile. This can be achieved through a multi-step process involving hydrolysis of the ester to the carboxylic acid, followed by conversion to the primary amide, and subsequent dehydration to the nitrile using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not currently available in published literature. The following sections provide predicted mass spectrometry data and general protocols for acquiring NMR and IR spectra.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of the target molecule have been calculated and are presented in Table 1. These values are crucial for the identification of the compound in mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.98654 |

| [M+Na]⁺ | 220.96848 |

| [M-H]⁻ | 196.97198 |

| [M+NH₄]⁺ | 216.01308 |

| [M+K]⁺ | 236.94242 |

| [M]⁺ | 197.97871 |

| [M]⁻ | 197.97981 |

| Table 1: Predicted Mass Spectrometry Data for this compound. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules.

4.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]

-

Data Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters:

-

Pulse Sequence: Standard proton experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, to achieve adequate signal-to-noise.

-

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

4.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (10-20 mg).

-

Data Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters:

-

Pulse Sequence: Proton-decoupled carbon experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Expected Absorptions:

-

~2220 cm⁻¹: C≡N stretch (nitrile).

-

~1600-1450 cm⁻¹: C=C stretching in the pyrrole ring.

-

~3100-2850 cm⁻¹: C-H stretching of methyl groups.

-

Below 1000 cm⁻¹: C-Br stretch.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

-

Data Acquisition (LC-MS):

-

Ionization Source: Electrospray Ionization (ESI) is suitable for this type of molecule.[10]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide utilizes established principles of NMR spectroscopy and known substituent chemical shift (SCS) effects on the pyrrole ring to generate a comprehensive spectral prediction. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by offering insights into the expected spectral characteristics of this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct singlet signals. The absence of proton-proton coupling simplifies the spectrum, making the chemical shift of each signal the primary point of analysis. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.5 - 7.0 | Singlet (s) | 1H |

| N-CH₃ | ~3.6 - 3.8 | Singlet (s) | 3H |

| C5-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H |

Note: These are estimated values based on substituent effects and analysis of related compounds. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts

The prediction of the ¹H NMR spectrum is based on the foundational chemical shifts of the pyrrole ring and the additive effects of its substituents. In an unsubstituted pyrrole molecule, the α-protons (H-2 and H-5) typically resonate at approximately 6.7 ppm, while the β-protons (H-3 and H-4) appear at around 6.2 ppm.[1] The substituents on the target molecule—a bromo group at position 4, a methyl group at position 5, a nitrile group at position 2, and a methyl group on the nitrogen (position 1)—each influence the electronic environment and, consequently, the chemical shifts of the remaining pyrrole proton and the methyl protons.

-

H-3 Proton: The single proton on the pyrrole ring is at the C-3 position. It is flanked by a nitrile group at C-2 and a bromo group at C-4. Both the nitrile and bromo groups are electron-withdrawing, which would be expected to deshield the H-3 proton, causing a downfield shift (to a higher ppm value) compared to the typical β-proton resonance of pyrrole. However, the presence of an electron-donating methyl group at the adjacent C-5 position will have a shielding effect, causing a slight upfield shift. The cumulative effect of these opposing influences is predicted to place the H-3 singlet in the range of 6.5 - 7.0 ppm.

-

N-CH₃ Protons: The methyl group attached to the nitrogen atom of the pyrrole ring is expected to resonate in a region typical for N-methyl groups on aromatic heterocycles. Based on data for 1-methylpyrrole, this signal is anticipated to appear as a singlet at approximately 3.6 - 3.8 ppm.

-

C5-CH₃ Protons: The methyl group at the C-5 position is directly attached to the aromatic pyrrole ring. Electron-donating alkyl groups on a pyrrole ring generally cause a shielding effect. Therefore, the C5-CH₃ protons are expected to appear as a singlet in the upfield region of the aromatic spectrum, predicted to be around 2.2 - 2.4 ppm.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

- Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

2. NMR Spectrometer Setup and Data Acquisition:

- The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

- The following acquisition parameters are recommended as a starting point and may be optimized for the specific instrument and sample:

- Pulse Sequence: A standard single-pulse experiment.

- Acquisition Time (AQ): 2-4 seconds.

- Relaxation Delay (D1): 1-2 seconds.

- Number of Scans (NS): 8-16 scans to achieve a good signal-to-noise ratio.

- Spectral Width: 0-12 ppm.

- Temperature: 298 K (25 °C).

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.

- Perform baseline correction.

- Integrate the signals to determine the relative number of protons for each resonance.

- Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualization of Molecular Structure and Proton Environments

To aid in the interpretation of the ¹H NMR spectrum, the molecular structure of this compound with labeled proton environments is provided below.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is essential to confirm these predictions and to obtain precise chemical shift and coupling constant values. The provided protocols and structural diagrams serve as a practical starting point for researchers working with this and related heterocyclic compounds.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted pyrroles. Pyrrole and its derivatives are fundamental scaffolds in numerous natural products, pharmaceuticals, and functional materials, making their unambiguous characterization essential.[1] This document offers detailed experimental protocols, data on substituent chemical shifts, and visual representations of key concepts to aid in the analysis and interpretation of ¹³C NMR spectra for this important class of heterocyclic compounds.

Core Principles of ¹³C NMR Spectroscopy of Pyrroles

The pyrrole ring is an aromatic, five-membered heterocycle. The electron-rich nature of the ring and the influence of the nitrogen heteroatom significantly affect the chemical shifts of the ring carbons.[1] In the unsubstituted pyrrole molecule, the ¹³C NMR spectrum displays two signals for the aromatic carbons: C-2/C-5 (α-carbons) and C-3/C-4 (β-carbons).[1]

The chemical shifts of these carbons are highly sensitive to the nature and position of substituents on the pyrrole ring. This sensitivity arises from the electronic effects of the substituents, which alter the electron density at different positions of the ring. Generally, electron-withdrawing groups (EWGs) cause a downfield shift (higher ppm values) of the ring carbon signals, while electron-donating groups (EDGs) lead to an upfield shift (lower ppm values).[1] These substituent-induced changes in chemical shifts are a powerful tool for determining the substitution pattern of a pyrrole derivative.

Data Presentation: ¹³C NMR Chemical Shifts

The following tables summarize the typical chemical shift ranges for the parent pyrrole and the substituent chemical shifts (SCS) for predicting the ¹³C chemical shifts of substituted pyrroles.[1] The chemical shift of a specific carbon in a substituted pyrrole can be estimated by adding the SCS value for the substituent at a particular position to the chemical shift of the corresponding carbon in the unsubstituted pyrrole.[1][2]

Table 1: Typical ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole

| Carbon Position | Chemical Shift (δ) in ppm |

| C-2 / C-5 | ~118.5 |

| C-3 / C-4 | ~108.2 |

Note: Chemical shifts are sensitive to solvent and concentration.[1][3]

Table 2: Substituent Chemical Shifts (SCS) for ¹³C NMR of 2-Substituted Pyrroles (in ppm)

| Substituent | Δδ C-2 | Δδ C-3 | Δδ C-4 | Δδ C-5 |

| Electron-Donating Groups (EDGs) | ||||

| CH₃ | 9.7 | -1.7 | 0.5 | -2.7 |

| OCH₃ | 28.9 | -10.1 | 2.1 | -7.2 |

| NH₂ | 24.9 | -11.9 | 2.2 | -10.0 |

| Electron-Withdrawing Groups (EWGs) | ||||

| CHO | 10.1 | 11.2 | 3.5 | 8.8 |

| COCH₃ | 9.4 | 8.5 | 2.5 | 6.7 |

| CO₂CH₃ | 4.3 | 7.9 | 2.5 | 5.8 |

| CN | -15.4 | 10.9 | 3.6 | 7.0 |

| NO₂ | 21.0 | 3.0 | 5.0 | 8.0 |

Data adapted from foundational studies on the ¹³C NMR spectra of substituted pyrroles.[1]

Experimental Protocols for ¹³C NMR Analysis

Obtaining high-quality ¹³C NMR spectra requires careful sample preparation and the selection of appropriate acquisition parameters.[1]

Sample Preparation

-

Sample Purity: The sample should be of high purity to minimize signals from impurities that can complicate spectral interpretation.[1]

-

Solvent Selection: Use high-purity deuterated solvents. The choice of solvent can influence chemical shifts, particularly for protons attached to heteroatoms, due to hydrogen bonding effects.[1] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

-

Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. Weigh approximately 50-100 mg of the substituted pyrrole derivative.

-

Dissolution and Transfer: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent. Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

Data Acquisition

The following are recommended starting parameters for acquiring a routine ¹³C NMR spectrum on a modern NMR spectrometer.

| Parameter | Recommended Value | Description |

| Pulse Program | Standard ¹³C observe with proton decoupling | A simple pulse-acquire sequence. |

| Spectral Width | 0 - 220 ppm | The range of chemical shifts to be observed. |

| Acquisition Time (AQ) | 1-2 seconds | The time for which the signal is detected.[1] |

| Relaxation Delay (D1) | 2-5 seconds | To allow for the typically longer relaxation of carbon nuclei.[1] |

| Number of Scans (NS) | 1024 or higher | The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.[1] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The chemical shift axis is referenced. For CDCl₃, the solvent peak at 77.16 ppm is commonly used. Tetramethylsilane (TMS) at 0 ppm can also be used as an internal standard.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate important workflows and relationships in the ¹³C NMR analysis of substituted pyrroles.

Caption: Experimental workflow for ¹³C NMR analysis.

Caption: Influence of substituents on ¹³C chemical shifts.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of substituted pyrroles. By understanding the fundamental principles of chemical shifts and the influence of various substituents, researchers can confidently assign the spectra of novel pyrrole derivatives. The detailed experimental protocols and data provided in this guide serve as a valuable resource for scientists in academia and the pharmaceutical industry, facilitating the efficient and accurate analysis of this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. Given the absence of specific experimental mass spectra for this compound in the public domain, this document synthesizes a theoretical yet plausible mass spectrometric profile based on the known fragmentation patterns of related chemical moieties, including brominated heterocycles, N-methylated pyrroles, and aromatic nitriles. This guide is intended to serve as a valuable resource for the identification, characterization, and quantification of this compound and its analogs in various research and development settings.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a distinct isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately 1:1 ratio of 79Br and 81Br isotopes). The fragmentation will likely proceed through several key pathways, including the loss of methyl groups, the bromine atom, and the nitrile group, as well as cleavage of the pyrrole ring.

Below is a table summarizing the predicted major ions, their mass-to-charge ratios (m/z), and plausible relative abundances that one might expect to observe in an electron ionization (EI) mass spectrum.

| Predicted Fragment Ion | Structure | m/z (79Br / 81Br) | Predicted Relative Abundance (%) | Plausible Fragmentation Pathway |

| [M]+• | C7H7BrN2 | 198 / 200 | 85 | Molecular Ion |

| [M-H]+ | C7H6BrN2 | 197 / 199 | 30 | Loss of a hydrogen radical |

| [M-CH3]+ | C6H4BrN2 | 183 / 185 | 100 | Loss of a methyl radical from the N1 or C5 position |

| [M-CN]+ | C6H7BrN | 172 / 174 | 25 | Loss of the nitrile group |

| [M-Br]+ | C7H7N2 | 119 | 60 | Loss of the bromine radical |

| [M-CH3-CN]+ | C5H4BrN | 158 / 160 | 15 | Sequential loss of a methyl and a nitrile group |

| [M-CH3-HCN]+ | C5H3BrN | 157 / 159 | 10 | Sequential loss of a methyl group and hydrogen cyanide |

| [C6H7N2]+ | C6H7N2 | 107 | 40 | From [M-Br]+ with loss of C |

| [C5H5N]+• | C5H5N | 79 | 20 | Pyrrole ring fragment |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to follow several key pathways, initiated by the formation of the molecular ion [M]+•. The most favorable fragmentations are expected to be the loss of a methyl radical to form a stable cation and the cleavage of the carbon-bromine bond.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate mass spectrometric analysis of this compound. Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the volatile and thermally stable this compound.

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to achieve a final concentration of 1-10 µg/mL.

-

If necessary, derivatization is generally not required for this compound due to its inherent volatility.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (or split 10:1 for more concentrated samples).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for the analysis of this compound in complex matrices, offering high selectivity and sensitivity.

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

For biological samples, perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.

-

Evaporate the supernatant and reconstitute in the initial mobile phase.

-

Filter the sample through a 0.2 µm syringe filter.

Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Injection Volume: 5 µL.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-0.5 min: 10% B.

-

0.5-3.0 min: 10% to 95% B.

-

3.0-4.0 min: 95% B.

-

4.0-4.1 min: 95% to 10% B.

-

4.1-5.0 min: 10% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural elucidation.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data analysis.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Brominated Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of brominated pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their physicochemical properties, reactivity in key synthetic transformations, and relevant experimental protocols.

Physical and Chemical Properties

Brominated pyrroles are typically crystalline solids or oils, with their physical properties largely dependent on the number and position of the bromine substituents. The introduction of bromine atoms generally increases the molecular weight, melting point, and boiling point compared to the parent pyrrole molecule.

Physicochemical Data

The following table summarizes key quantitative data for several common brominated pyrroles. It is important to note that some values, particularly for less common derivatives, are predicted or may vary between sources.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) | XLogP3 |

| 2-Bromopyrrole | C₄H₄BrN | 145.99 | 48-50 | 210.8 ± 13.0 (Predicted) | 1.739 ± 0.06 (Predicted) | 16.02 ± 0.50 | 1.7 |

| 3-Bromopyrrole | C₄H₄BrN | 145.99 | Not Reported | Not Reported | Not Reported | Not Reported | 1.4 |

| 3-Bromo-1-(triisopropylsilyl)pyrrole | C₁₃H₂₄BrNSi | 302.33 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Tetrabromopyrrole | C₄HBr₄N | 382.67 | Not Reported | Not Reported | Not Reported | Not Reported | 4.1 |

Synthesis and Reactivity

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions such as halogenation. The resulting brominated pyrroles are versatile building blocks in organic synthesis.

Electrophilic Bromination

The regioselectivity of pyrrole bromination is influenced by both the substituent on the nitrogen atom and the choice of brominating agent.

-

With N-Bromosuccinimide (NBS): Monobromination of pyrrole and N-substituted pyrroles with one equivalent of NBS in a solvent like tetrahydrofuran (THF) typically yields the 2-bromopyrrole with high regioselectivity. Using additional equivalents of NBS can lead to di-, tri-, and tetrabrominated products.

-

With Bromine (Br₂): The use of elemental bromine can lead to the formation of the thermodynamically more stable 3-bromopyrrole, as the initially formed 2-bromo isomer can be isomerized by the hydrogen bromide (HBr) byproduct.

Caption: General workflow for the synthesis of 2-bromopyrrole using NBS.

-

Materials: Pyrrole, N-bromosuccinimide (NBS), Anhydrous tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

-

Procedure:

-

To a solution of pyrrole (1.0 equivalent) in anhydrous THF, add NBS (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃) and add saturated NaHCO₃ solution.

-

Extract the crude product with CH₂Cl₂.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-bromopyrrole.

-

Palladium-Catalyzed Cross-Coupling Reactions

Brominated pyrroles are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C bonds. These reactions typically require a palladium catalyst, a base, and an appropriate organometallic reagent.

Caption: Catalytic cycles for Suzuki, Stille, and Heck cross-coupling reactions.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide. This method is widely used for forming biaryl linkages. For bromopyrroles, N-protection is often necessary to prevent side reactions like dehalogenation.

-

General Protocol for Suzuki Coupling:

-

Materials: Brominated pyrrole (N-protected), arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., DME/water or dioxane/water).

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine the bromopyrrole (1.0 equiv.), arylboronic acid (1.2-2.0 equiv.), base (2.0 equiv.), and palladium catalyst (e.g., 10 mol%).

-

Add the degassed solvent system.

-

Heat the mixture (typically 80-150 °C) for a specified time (e.g., 2-24 hours) until the reaction is complete, monitoring by TLC or LC-MS.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

-

Purify the residue by column chromatography.

-

-

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. Organostannanes are stable to air and moisture, though they are toxic and can be difficult to remove from reaction mixtures.

-

General Protocol for Stille Coupling:

-

Materials: Brominated pyrrole, organostannane reagent (e.g., R-SnBu₃), palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a polar aprotic solvent (e.g., DMF).

-

Procedure:

-

To a solution of the bromopyrrole (1.0 equiv.) in dry, degassed DMF, add the organostannane (1.1-2.0 equiv.).

-

Add the palladium catalyst (e.g., 5 mol%).

-

Degas the mixture again.

-

Heat the reaction mixture (typically 40-80 °C) for several hours to days, monitoring for completion.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

The organic phase is often washed with an aqueous solution of KF or NH₄OH to help remove tin byproducts.

-

Dry, concentrate, and purify the product via chromatography.

-

-

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. It is a powerful tool for the vinylation of aryl and vinyl halides.

-

General Protocol for Heck Reaction:

-

Materials: Brominated pyrrole, alkene, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N), and a polar solvent (e.g., MeCN or DMF).

-

Procedure:

-

In a dried Schlenk tube under an inert atmosphere, combine the bromopyrrole (1.0 equiv.), palladium catalyst (e.g., 5 mol%), and ligand (e.g., 10 mol%).

-

Add the solvent, the alkene (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Heat the mixture until the starting material is consumed.

-

Cool the reaction, filter off any solids, and perform an aqueous workup.

-

Extract the product, dry the organic layer, concentrate, and purify by chromatography.

-

-

Biological Significance and Applications

Brominated pyrroles are not merely synthetic curiosities; they are key structural motifs in a vast array of marine natural products that exhibit potent biological activities. The incorporation of bromine atoms can enhance the bioactivity and bioavailability of molecules.

-

Natural Products: Many marine organisms, particularly sponges and bacteria, produce bromopyrrole alkaloids. A notable example is tetrabromopyrrole, produced by marine bacteria, which acts as a chemical cue for the settlement of coral larvae.

-

Pharmacological Activity: Pyrrole-based compounds, including their brominated derivatives, have demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties. They serve as valuable scaffolds in drug discovery programs. For instance, certain brominated pyrrole derivatives related to the natural product monodeoxypyoluteorin have been synthesized and evaluated for their antimicrobial activity.

Caption: Logical flow from natural bromopyrroles to potential applications.

Conclusion

Brominated pyrroles represent a versatile and highly valuable class of chemical compounds. Their synthesis is readily achievable through electrophilic bromination, and their true synthetic utility is unlocked in palladium-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures. The prevalence of the bromopyrrole motif in biologically active natural products continues to inspire research in medicinal chemistry, highlighting their potential as foundational structures for the development of new therapeutic agents. This guide provides the fundamental data and protocols necessary for researchers to effectively utilize these important building blocks in their scientific endeavors.

Technical Guide: Solubility Profile of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a key intermediate in various synthetic pathways. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document provides a framework for researchers to determine its solubility through established experimental protocols. Furthermore, it offers insights into the predicted solubility based on the compound's structural characteristics and available data for analogous compounds. This guide is intended to be a practical resource for scientists and professionals working with this compound in drug development and organic synthesis, enabling informed solvent selection for purification, reaction, and formulation processes.

Current Status of Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in common organic solvents. The primary information available is from chemical suppliers who characterize the compound as a solid, but do not provide solubility metrics.[1] This lack of data necessitates a predictive and experimental approach for researchers requiring this information for their work.

Predicted Solubility Characteristics

The molecular structure of this compound—featuring a substituted pyrrole ring, a bromo group, and a nitrile group—suggests it is a relatively polar molecule. The presence of the nitrile group and the nitrogen-containing heterocyclic ring allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Based on these features and information available for the related compound, 4-bromo-1H-pyrrole-2-carbonitrile, it is anticipated that this compound will exhibit solubility in a range of polar organic solvents.

For the structurally similar 4-bromo-1H-pyrrole-2-carbonitrile, alcoholic solvents such as ethanol and methanol are effective for recrystallization, indicating good solubility at elevated temperatures and lower solubility at ambient temperatures.[2] Solvents like chloroform and dichloromethane are also used in its synthesis, suggesting they are suitable solvents.[2] It is reasonable to extrapolate that this compound will have a comparable solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | Potential for hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Strong dipole-dipole interactions are expected. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Commonly used as solvents for synthesis of similar compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Sparingly Soluble | Lower polarity may limit solubility compared to more polar aprotic solvents. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | "Like dissolves like" principle suggests limited solubility in non-polar media. |

Experimental Protocols for Solubility Determination

Given the absence of published data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound.

This method provides a rapid initial screening of suitable solvents.

Materials:

-

This compound

-

Selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble in that solvent at that approximate concentration.

-

If the solid has not dissolved, the compound is considered sparingly soluble or insoluble.

This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent and generate a calibration curve using HPLC or UV-Vis spectroscopy.

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that excess solid remains.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using the pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Application in Drug Development and Synthesis

The solubility of this compound is a critical parameter in its application. In organic synthesis, solvent selection impacts reaction rates, yields, and the ease of product isolation and purification. For drug development, understanding solubility is fundamental for formulation design, particularly for achieving desired bioavailability. The protocols and predictive information in this guide are intended to assist researchers in making rational solvent choices for these applications.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its determination. By understanding the structural characteristics of the molecule and employing the detailed experimental protocols, researchers can effectively ascertain its solubility profile in various organic solvents, thereby facilitating its use in synthesis and drug development endeavors.

References

Theoretical Frontiers: A Deep Dive into the Electronic Properties of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical underpinnings of how substituents modify the electronic landscape of the pyrrole ring, a crucial scaffold in medicinal chemistry and materials science. Through a comprehensive review of recent computational studies, this document provides an in-depth analysis of structure-property relationships, offering valuable insights for the rational design of novel pyrrole-based compounds.

Core Concepts in Pyrrole Electronics

The electronic properties of the pyrrole ring are dictated by its aromatic nature, arising from the delocalization of six π-electrons over the five-membered ring. Substitution at various positions can significantly perturb this electronic system, leading to changes in reactivity, stability, and intermolecular interactions. Key electronic descriptors investigated in theoretical studies include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. These descriptors are crucial in predicting a molecule's susceptibility to electrophilic or nucleophilic attack, its charge transfer properties, and its potential biological activity.[1][2][3]

The Impact of Substituents on Electronic Properties

Theoretical investigations, predominantly employing Density Functional Theory (DFT), have systematically elucidated the effects of various substituent groups on the electronic structure of pyrrole.[1][2][4]

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) increase the electron density of the pyrrole ring.[1][5] This leads to a destabilization (increase in energy) of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack.[6] Consequently, the HOMO-LUMO gap tends to decrease, which can enhance the molecule's conductivity and reactivity.[6]

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl) withdraw electron density from the pyrrole ring.[1][5] This results in a stabilization (decrease in energy) of both the HOMO and LUMO, with a more pronounced effect on the LUMO.[1][2] The presence of EWGs generally increases the resistance to oxidation and can facilitate nucleophilic attack. The HOMO-LUMO gap is often reduced, particularly with strong EWGs like -NO2, which can enhance electron injection capabilities.[1][2]

A logical workflow for the theoretical investigation of substituted pyrrole properties is outlined below.

Quantitative Insights from DFT Studies

The following tables summarize key quantitative data from representative theoretical studies on substituted pyrroles. These values provide a comparative look at how different substituents modulate the electronic properties of the pyrrole core.

Table 1: Electronic Properties of 2,5-di(2-thienyl)pyrrole Derivatives [1]

| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -CH3 | -5.14 | -1.96 | 3.18 |

| -NH2 | -4.93 | -1.82 | 3.11 |

| -OH | -5.19 | -2.06 | 3.13 |

| -OCH3 | -5.03 | -1.90 | 3.13 |

| -Cl | -5.46 | -2.31 | 3.15 |

| -NO2 | -5.85 | -3.07 | 2.78 |

Data calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

Table 2: Electronic Properties of Pyrrole with Phenyl Group Substituents [6]

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | -6.11 | -0.26 | 5.85 |

| 1-phenylpyrrole | -5.73 | -0.63 | 5.10 |

| 1-(4-aminophenyl)pyrrole | -5.28 | -0.49 | 4.79 |

| 1-(4-chlorophenyl)pyrrole | -5.81 | -0.79 | 5.02 |

Data calculated using DFT at the B3LYP/6-31+G* level of theory.*

The following diagram illustrates the general effect of electron-donating and electron-withdrawing groups on the frontier molecular orbital energies of a pyrrole system.

Experimental and Computational Protocols

The reliability of theoretical predictions is intrinsically linked to the rigor of the computational methodology. The following protocols are representative of the methods employed in the cited studies.

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian 09 or Gaussian 16 software packages are commonly used.[6]

-

Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for its balance of accuracy and computational cost in describing organic molecules.[1][2][6][7]

-

Basis Set: The 6-31G* or 6-31G(d) basis set is often used for initial geometry optimizations.[7] For more accurate electronic property calculations, larger basis sets such as 6-311G(d,p) or 6-31+G** are employed.[1][2][6]

-

Geometry Optimization: The molecular geometries of the substituted pyrroles are fully optimized without any symmetry constraints to find the minimum energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Electronic Property Analysis: Following successful optimization, single-point energy calculations are performed to determine the HOMO and LUMO energies, dipole moment, and other electronic descriptors. Natural Bond Orbital (NBO) analysis can also be conducted to investigate charge distribution.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR studies aim to build a mathematical relationship between the chemical structure and biological activity.[8]

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated using DFT or other computational chemistry software. These can include electronic, steric, and hydrophobic parameters.[7]

-

Model Building: A statistical method, such as Genetic Function Algorithm (GFA), is used to select the most relevant descriptors and build a predictive model.[7]

-

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. This includes metrics like the squared correlation coefficient (R²), cross-validated R² (Q²), and external validation R² (R²ext).[7]

Conclusion

Theoretical studies, primarily leveraging DFT, provide a powerful framework for understanding and predicting the electronic properties of substituted pyrroles. The nature and position of substituents profoundly influence the frontier molecular orbital energies, charge distribution, and overall reactivity of the pyrrole core. The quantitative data and methodologies presented in this guide offer a valuable resource for researchers in medicinal chemistry and materials science, facilitating the in-silico design of novel pyrrole derivatives with tailored electronic properties for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functio… [ouci.dntb.gov.ua]

- 3. quora.com [quora.com]

- 4. Density functional studies of the stepwise substitution of pyrrole, furan, and thiophene with BCO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

The Enduring Legacy and Bright Future of Pyrrole in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its versatile pharmacophoric properties and its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] This in-depth technical guide navigates the rich history of novel pyrrole compounds, from their natural origins to their synthesis in the laboratory and their profound impact on modern medicine. We delve into the intricate signaling pathways they modulate, provide detailed experimental protocols for their synthesis and evaluation, and present a comprehensive collection of quantitative data to facilitate comparative analysis and inspire future discovery.

A Rich History: From Natural Wonders to Blockbuster Drugs

The story of pyrrole in medicine is a journey from the observation of natural phenomena to the rational design of life-saving therapeutics. Nature's own endorsement of the pyrrole ring is evident in vital molecules like heme, chlorophyll, and vitamin B12, showcasing its fundamental role in biological processes.[3] This natural prevalence has long inspired chemists to explore the therapeutic potential of pyrrole-containing compounds.

A significant milestone in the history of synthetic pyrrole drugs was the development of Ketorolac , a potent non-steroidal anti-inflammatory drug (NSAID). Patented in 1976 and approved for medical use in 1989, Ketorolac functions by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby blocking the production of pain- and inflammation-inducing prostaglandins.[4][5][6]

The late 20th century saw the rise of pyrrole-containing blockbuster drugs, most notably Atorvastatin (Lipitor). First synthesized in 1985, Atorvastatin revolutionized the treatment of hypercholesterolemia by potently inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[7] Another landmark pyrrole-based drug is Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib's mechanism involves the inhibition of several receptor tyrosine kinases, including VEGFR and PDGFR, thereby disrupting tumor angiogenesis and proliferation.[7]

The discovery of naturally occurring pyrrole compounds with potent biological activities, such as the antifungal agent Pyrrolnitrin and the anticancer pigment Prodigiosin , has further fueled research into this versatile scaffold.[3] More recently, the development of pyrrole-based HIV integrase inhibitors has marked a significant advancement in antiviral therapy.[5][8]

Synthetic Strategies: Building the Pyrrole Core

The construction of the pyrrole ring is a well-established field in organic synthesis, with several classical and modern methods at the disposal of medicinal chemists.

Classical Syntheses

Two of the most venerable methods for pyrrole synthesis are the Paal-Knorr and Hantzsch syntheses.

-

Paal-Knorr Pyrrole Synthesis: This straightforward and high-yielding reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.

-

Hantzsch Pyrrole Synthesis: This method provides a route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.

Modern Synthetic Approaches

In addition to these classical methods, contemporary organic synthesis has introduced a variety of innovative techniques for constructing the pyrrole nucleus, often with improved efficiency, regioselectivity, and functional group tolerance. These include microwave-assisted synthesis, solid-phase synthesis for the rapid generation of compound libraries, and the use of novel catalysts.

Biological Activities and Therapeutic Applications

The unique electronic and structural features of the pyrrole ring enable it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2]

Anticancer Activity

A significant focus of modern pyrrole research is in the field of oncology. Novel pyrrole derivatives have demonstrated potent anticancer activity through various mechanisms, including:

-

Kinase Inhibition: As exemplified by Sunitinib, pyrrole-based compounds are effective inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation, such as VEGFR, PDGFR, and others.[7]

-

Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, making them promising antimitotic agents.

-

Induction of Apoptosis: Many novel pyrrole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrole derivatives are well-established, with Ketorolac being a prime example.[4] Research continues to explore novel pyrrole-based COX inhibitors with improved selectivity and reduced side effects.

Antimicrobial and Antiviral Activity

The pyrrole scaffold is also a promising platform for the development of new anti-infective agents. Pyrrolnitrin serves as a natural lead for antifungal drug discovery.[3] Furthermore, a variety of novel synthetic pyrroles have demonstrated significant antibacterial and antiviral activities, including against HIV.[5][9]

Quantitative Data Summary

To facilitate the comparison of the biological activities of various novel pyrrole compounds, the following tables summarize key quantitative data from the literature.

| Compound Class | Target/Assay | Cell Line/Organism | IC50/MIC | Reference |

| Anticancer Agents | ||||

| 3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivative (3f) | Cytotoxicity (MTT assay) | A375 (melanoma) | 8.2 µM | [10] |

| 3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivative (3g) | Cytotoxicity (MTT assay) | CHO (ovarian) | 8.2 µM | [10] |

| 3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivative (3n) | Cytotoxicity (MTT assay) | HCT-15 (colon) | 21 µM | [10] |

| 3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivative (3a) | Cytotoxicity (MTT assay) | MCF-7 (breast) | 18.7 µM | [10] |

| Pyrrolo[2,3-d]pyrimidine-imine (8f) | Cytotoxicity | HT-29 (colon) | 4.55 ± 0.23 µM | [11] |

| Pyrrolo[2,3-d]pyrimidine-imine (8g) | Cytotoxicity | HT-29 (colon) | 4.01 ± 0.20 µM | [11] |

| Ketorolac | Cytotoxicity (2D monolayer) | RXF-1183L (renal PDX) | 4.12-9.02 mM | [12] |

| Ketorolac | Cytotoxicity (Clonogenic) | RXF-1183L (renal PDX) | 1.55-2.83 mM | [12] |

| Anti-inflammatory Agents | ||||

| Pyrrolizine derivative (13) | COX-1 Inhibition | In vitro | 2.45-5.69 µM | [13] |

| Pyrrolizine derivative (13) | COX-2 Inhibition | In vitro | 0.85-3.44 µM | [13] |

| Antiviral Agents | ||||

| Pyrrolo[2,3-d]pyrimidine derivative (2a) | Antiviral activity | Rotavirus Wa strain | Significant | [14] |

| Pyrrolo[2,3-d]pyrimidine derivative (5d) | Antiviral activity | Coxsackievirus B4 | Significant | [14] |

| Antibacterial Agents | ||||

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Antibacterial activity | Pseudomonas putida | 16 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of novel pyrrole compounds.

Synthesis Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

Materials:

-

Aniline

-

Hexane-2,5-dione

-

Methanol

-

Concentrated Hydrochloric Acid

-

0.5 M Hydrochloric Acid

-

Methanol/water (9:1) mixture

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (2.0 mmol), hexane-2,5-dione (2.0 mmol), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

Cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Biological Assay Protocol: MTT Cytotoxicity Assay

Materials:

-

96-well plates

-

Cells of interest

-

Test compounds (novel pyrrole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.[15][16][17][18]

Biological Assay Protocol: Annexin V-FITC Apoptosis Assay

Materials:

-

Cells of interest

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the test compounds for the desired time to induce apoptosis.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Biological Assay Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

Materials:

-

Mueller-Hinton agar plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the test compounds

-

Sterile forceps

-

Incubator

Procedure:

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of bacteria.

-

Allow the plate to dry for a few minutes.

-

Using sterile forceps, place the paper disks impregnated with the test compounds onto the surface of the agar, ensuring they are evenly spaced.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 16-18 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacteria to the compound.[1][4][6][12][20]

Signaling Pathways and Experimental Workflows

The therapeutic effects of novel pyrrole compounds are often mediated by their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Conclusion

The pyrrole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich history, coupled with modern synthetic and screening technologies, promises a future where new and improved pyrrole-based drugs will continue to emerge to address a wide range of unmet medical needs. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the remarkable potential of this privileged heterocyclic core.

References

- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]

- 5. Pyrroloaryls and pyrroloheteroaryls: Inhibitors of the HIV fusion/attachment, reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ketorolac - Wikipedia [en.wikipedia.org]

- 7. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]